molecular formula C7H4F4 B1329407 2,3,5,6-Tetrafluorotoluene CAS No. 5230-78-4

2,3,5,6-Tetrafluorotoluene

Cat. No. B1329407
CAS RN: 5230-78-4
M. Wt: 164.1 g/mol
InChI Key: POMGTQLCZJZYAM-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorotoluene is a chemical compound with the linear formula HC6F4CH3 . It has a molecular weight of 164.10 and is used for research and development purposes .


Synthesis Analysis

The direct arylation reaction of 2,3,5,6-tetrafluorotoluene with various arylhalides has been investigated . In the presence of KOH, NH-sulfoximines react with pentafluoropyridine to give N-(tetrafluoropyridyl)sulfoximines (N TFP-sulfoximines) in moderate to excellent yields .


Molecular Structure Analysis

The molecular structure of 2,3,5,6-Tetrafluorotoluene can be represented by the SMILES string Cc1c(F)c(F)cc(F)c1F . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The direct arylation reaction of 2,3,5,6-tetrafluorotoluene with various arylhalides has been investigated . More detailed information about its chemical reactions is not available in the current search results.


Physical And Chemical Properties Analysis

2,3,5,6-Tetrafluorotoluene has a refractive index n20/D of 1.42 (lit.) . It has a boiling point of 125-126 °C (lit.) and a density of 1.347 g/mL at 25 °C (lit.) .

Safety And Hazards

2,3,5,6-Tetrafluorotoluene is classified as a flammable liquid and vapour . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

1,2,4,5-tetrafluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMGTQLCZJZYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200329
Record name 2,3,5,6-Tetrafluorotoluene
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Molecular Weight

164.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetrafluorotoluene

CAS RN

5230-78-4
Record name 1,2,4,5-Tetrafluoro-3-methylbenzene
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Record name 2,3,5,6-Tetrafluorotoluene
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Record name 5230-78-4
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Record name 2,3,5,6-Tetrafluorotoluene
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Record name 2,3,5,6-tetrafluorotoluene
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Record name 2,3,5,6-TETRAFLUOROTOLUENE
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Synthesis routes and methods

Procedure details

A solution of n-butyllithium in hexane (1.6 M, 62.5 ml) was added dropwise to a well stirred solution of 1,2,4,5-tetrafluorobenzene (15.0 g) in dry tetrahydrofuran (150 ml) maintained at a temperature of -60° C. under an atmosphere of dry argon. When the addition was complete the mixture was stirred at -45° C. for 2 hours and then methyl iodide (14.2 g) was added dropwise whilst the temperature was kept at -45° C. After a period of 30 minutes the mixture was allowed to warm to the ambient temperature, poured into distilled water and the mixture extracted with diethyl ether (2×50 ml), and the extracts dried over anhydrous magnesium sulphate. After filtering the solution was concentrated by evaporation of the solvents at atmospheric pressure. The residual oil was distilled and the fraction boiling in the range 115°-122° C. at atmospheric pressure (6.2 g) collected, identified by n.m.r. and gas chromatographic analysis as consisting of ca. 95% of the required 2,3,5,6-tetrafluorotoluene and ca. 5% of 2,3,5,6-tetrafluoro-1,4-xylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
14.2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
Z Rong, C Zhu, BR Henry - The Journal of Physical Chemistry A, 2003 - ACS Publications
We have measured and analyzed the vapor phase CH stretching overtone spectra of 3,5-difluorotoluene, 2,3,5,6-tetrafluorotoluene, and 2,3,4,5,6-pentafluorotoluene. The aryl bands …
Number of citations: 4 pubs.acs.org
RS Dickson, GD Sutcliffe - Australian Journal of Chemistry, 1973 - CSIRO Publishing
In tetrahydrofuran at -45 and in diethyl ether at 20, the reaction of α-bromo- 2,3,4,5,6-pentafluorotoluene with lithium tetrahydroaluminate yields 2,3,4,5,6-penta-fluorotoluene. In …
Number of citations: 1 www.publish.csiro.au
MG Sowa, BR Henry - The Journal of chemical physics, 1991 - pubs.aip.org
The vibrational overtone spectra of some substituted toluenes are presented. The aryl CH stretching overtone regions have a simple local mode interpretation. Distinct aryl CH stretching …
Number of citations: 26 pubs.aip.org
C Tamborski, EJ Soloski - The Journal of Organic Chemistry, 1966 - ACS Publications
Metalation (hydrogen-metal interconversion) of a hydrogen atomortho to a fluorine atom has been demonstrated in the original work of Wittig, et., 2 on benzyne formation from …
Number of citations: 83 pubs.acs.org
J Choi, Y Choliy, X Zhang, TJ Emge… - Journal of the …, 2009 - ACS Publications
(PCP)Ir (PCP = κ 3 -C 6 H 3 -2,6-[CH 2 P(t-Bu) 2 ] 2 ) is found to undergo oxidative addition of the methyl−oxygen bond of electron-poor methyl aryl ethers, including methoxy-3,5-bis(…
Number of citations: 75 pubs.acs.org
MB Saporovskaya, VE Boiko, VL Don… - Online journal “Fluorine … - en.notes.fluorine1.ru
Chloromethylation of a number of polyfluoroaromatic compounds is described, including 2, 3, 5, 6-tetrafluorobenzene to produce both mono-and bis-chloromethylation products …
Number of citations: 2 en.notes.fluorine1.ru
GB Deacon, D Tunaley - Journal of Fluorine Chemistry, 1977 - Elsevier
The Thallation of Polyfluoroaromatic Compounds and D. TUNALEY Chemistry Department, Monash University, Clayton, Victoria 3168 (A Page 1 Journal of Fluorine Chemistry, 10 (1977…
Number of citations: 18 www.sciencedirect.com
AMI Ahmed, RG Eades - Journal of the Chemical Society, Faraday …, 1972 - pubs.rsc.org
Spin-lattice relaxation time studies are reported of protons in solid solutions of toluene in toluene-d8, and of the derivatives C6F5CH3, C6H5CF3, 2-C6H4FCF3, 2-C6H4ClCF3, 2-…
Number of citations: 4 pubs.rsc.org
CL Clark, JJ Lockhart, PE Fanwick… - Chemical …, 2015 - pubs.rsc.org
The uranium(III) alkyl, Tp*2UCH2Ph (Tp* = hydrotris(3,5-dimethylpyrazolyl)borate), activates C–F bonds on a variety of fluorinated substrates. From these reactions two new uranium …
Number of citations: 25 pubs.rsc.org
C Zhu - 1996 - library-archives.canada.ca
The vapour phase overtone spectra of several fluorotoluene molecules (2, 6-difluorotoluene, 3, 5-difluorotoluene, 2, 3, 5, 6-tetrafluorotoluene, 2, 3, 4, 5, 6-pentafluorotoluene) have been …
Number of citations: 0 library-archives.canada.ca

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